molecular formula C7H9N3O3 B14512364 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide CAS No. 62674-69-5

2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide

Cat. No.: B14512364
CAS No.: 62674-69-5
M. Wt: 183.16 g/mol
InChI Key: PSHSHGVODPBFIF-UHFFFAOYSA-N
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Description

2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group, two methyl groups, a nitro group, and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 2-pyridinamine derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes nitration, methylation, and oxidation steps, each requiring specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Further oxidized pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the electrophile used.

Scientific Research Applications

2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound’s ability to participate in redox reactions makes it a potential candidate for applications in oxidative stress-related research.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminopyridine: A similar compound with a dimethylamino group instead of the nitro group.

    4-Nitro-2-picoline N-oxide: Another nitro-substituted pyridine derivative with different substitution patterns.

Uniqueness

2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and amino groups allows for diverse chemical transformations and applications.

Properties

CAS No.

62674-69-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

1-hydroxy-N,5-dimethyl-4-nitropyridin-2-imine

InChI

InChI=1S/C7H9N3O3/c1-5-4-9(11)7(8-2)3-6(5)10(12)13/h3-4,11H,1-2H3

InChI Key

PSHSHGVODPBFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=NC)C=C1[N+](=O)[O-])O

Origin of Product

United States

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